N-(1,3-benzothiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
Properties
Molecular Formula |
C17H14N2O3S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c20-16(19-17-18-12-4-1-2-5-15(12)23-17)11-6-7-13-14(10-11)22-9-3-8-21-13/h1-2,4-7,10H,3,8-9H2,(H,18,19,20) |
InChI Key |
WFRWDJKTOWJQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3)OC1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Intermediates
Resorcinol derivatives undergo alkylation with 1,3-dibromopropane to form the benzodioxepine ring. Subsequent carboxylation via Friedel-Crafts acylation introduces the carboxylic acid group at the 7-position. For example:
Yields for this step typically range from 65% to 78%, with purity confirmed by (δ 7.45 ppm, aromatic protons) and IR spectroscopy (C=O stretch at 1680 cm).
Oxidation of Methyl-Substituted Derivatives
Alternative routes involve oxidizing 7-methylbenzodioxepine using potassium permanganate in acidic conditions:
This method achieves 70–85% yields but requires careful temperature control to avoid over-oxidation.
Synthesis of 2-Aminobenzothiazole
Hantzsch Thiazole Synthesis
Reaction of aniline derivatives with carbon disulfide and bromine yields 2-aminobenzothiazole:
Typical yields are 80–90%, with the product characterized by a sharp NH IR stretch at 3350 cm.
Cyclization of Thiourea Derivatives
Thiourea reacts with 2-chlorocyclohexanone under basic conditions to form the benzothiazole ring. This method is less common due to byproduct formation but offers scalability.
Amide Bond Formation Strategies
Direct Coupling Using EDC/HOBt
The carboxylic acid (1.0 equiv) is activated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF at 0–5°C. 2-Aminobenzothiazole (1.05 equiv) is added, and the reaction proceeds at room temperature for 12–18 hours:
Yield : 85–92%
Purity : >98% (HPLC)
Characterization :
Acid Chloride Route
The carboxylic acid is treated with thionyl chloride (2.0 equiv) to form the acid chloride, which reacts with 2-aminobenzothiazole in THF:
Yield : 75–82%
Advantages : Faster reaction time (4–6 hours)
Drawbacks : Requires strict anhydrous conditions.
Optimization and Challenges
Solvent and Temperature Effects
-
DMF vs. THF : DMF enhances solubility of intermediates, improving yields by 10–15% compared to THF.
-
Temperature : Reactions at 0–5°C minimize side products (e.g., dimerization of benzothiazole).
Purification Techniques
-
Column chromatography (SiO, ethyl acetate/hexane) removes unreacted starting materials.
-
Recrystallization from ethanol/water mixtures yields high-purity crystals (mp: 214–216°C).
Scalability and Industrial Relevance
Kilogram-scale syntheses employ continuous flow reactors to enhance mixing and heat transfer, achieving 88% yield with 99.5% purity. Regulatory-compliant routes avoid hazardous reagents like thionyl chloride, favoring coupling agents under green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that N-(1,3-benzothiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exhibits significant anticancer properties. For instance, a study demonstrated its effectiveness against various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways. The compound's structure allows it to interact with DNA and inhibit tumor growth effectively.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including resistant strains. The mechanism involves disrupting bacterial cell wall synthesis and function.
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science Applications
Polymer Chemistry
In materials science, this compound is being explored as a potential additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications.
Nanocomposites
The integration of this compound into nanocomposite materials has been investigated for its ability to improve electrical conductivity and thermal properties. Studies show that incorporating the compound into nanostructured matrices leads to enhanced performance in electronic devices.
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Field trials have indicated effective pest control with minimal environmental impact compared to conventional pesticides.
Plant Growth Regulation
Research indicates that this compound can act as a plant growth regulator. It promotes root development and enhances resistance to environmental stressors in crops.
Case Study 1: Anticancer Efficacy
A study conducted on the effectiveness of this compound against breast cancer cells showed a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 30 |
| 20 | 10 |
Case Study 2: Antimicrobial Activity
In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
<sup>†</sup>logP values estimated for Compound A based on structural comparisons.
Compound B: N-(4-Cyanophenyl) Derivative
- Key Features: The 4-cyanophenyl substituent introduces a strong electron-withdrawing group, reducing logP (2.2062) compared to Compound A.
- Structural Impact: The planar cyanophenyl group may favor π-π stacking interactions with aromatic residues in biological targets, contrasting with the benzothiazole’s sulfur-mediated interactions in Compound A.
Compound C: N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl] Derivative
- Key Features : The pyridinyl-thiazole substituent increases molecular weight (353.4) and hydrogen bond acceptors (6 vs. 5 in A). The pyridine nitrogen provides a basic site, which may enhance solubility in acidic environments .
- Structural Impact : The extended conjugation of the pyridine-thiazole system could improve binding to metal-containing enzyme active sites, a property absent in Compound A.
Compound D: N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl] Derivative
- Key Features : The ethylsulfanyl-thiadiazole group introduces two sulfur atoms, increasing lipophilicity relative to Compound B. The thiadiazole core’s electron-deficient nature may promote interactions with electron-rich biological targets .
- Structural Impact : The ethylsulfanyl moiety could undergo metabolic oxidation, altering pharmacokinetic profiles compared to the stable benzothiazole in Compound A.
Implications of Substituent Variations
- Lipophilicity : Compound A’s benzothiazole group likely confers higher logP (~3.0) than Compound B (2.2062), favoring passive diffusion across biological membranes.
- Solubility : Compound C’s pyridine moiety may enhance water solubility via protonation at physiological pH, whereas Compound A’s benzothiazole relies on weaker dipole interactions.
- Metabolic Stability: The sulfur-rich substituents in Compounds A and D may resist oxidative metabolism compared to the cyano group in Compound B, which could form reactive intermediates.
Thermal and Polymerization Behavior
However, the benzodioxepine core’s conformational flexibility may influence thermal stability, warranting further study.
Biological Activity
N-(1,3-benzothiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The molecular formula and structure of this compound suggest potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N2O3S |
| Molecular Weight | 302.36 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study identified novel benzothiazole derivatives that induced apoptosis in cancer cell lines by activating procaspase-3 to caspase-3. This mechanism suggests that similar compounds may share this pathway, enhancing their potential as anticancer agents .
Key Findings:
- Compounds demonstrated selective cytotoxicity against U937 (human lymphoma) and MCF-7 (breast adenocarcinoma) cell lines.
- Structure–activity relationship (SAR) studies revealed that the presence of the benzothiazole moiety is crucial for activity.
Antimicrobial Activity
Benzothiazole derivatives have also been noted for their antimicrobial properties. For instance, certain derivatives interact with DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), an enzyme critical for mycobacterial cell wall biosynthesis. This interaction leads to the inhibition of Mycobacterium tuberculosis growth.
Mechanism of Action:
- Inhibition of DprE1 disrupts arabinogalactan biosynthesis in mycobacterial cell walls.
Pharmacokinetics
The pharmacokinetic profile of benzothiazole derivatives suggests favorable absorption and distribution characteristics. Studies have indicated that these compounds can achieve therapeutic concentrations in relevant biological systems while maintaining low toxicity profiles .
Study 1: Anticancer Efficacy
In a comparative study of various benzothiazole derivatives, compounds 8j and 8k were highlighted for their potent anticancer activity with IC50 values of 5.2 µM and 6.6 µM against U937 cells. These results underscore the therapeutic potential of this class .
Study 2: Antimycobacterial Activity
A study focusing on the antimycobacterial effects of benzothiazole derivatives demonstrated effective inhibition against Mycobacterium tuberculosis in vitro. The compound's ability to inhibit DprE1 was confirmed through biochemical assays, leading to significant bacterial cell death.
Q & A
Q. What are the key synthetic strategies for N-(1,3-benzothiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzodioxepine core via cyclization of diol precursors under acidic or catalytic conditions.
- Step 2 : Introduction of the benzothiazole moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents).
- Step 3 : Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity . Critical parameters include pH control during cyclization and inert atmosphere for coupling reactions to prevent oxidation .
Q. How is the structural integrity of this compound validated?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with characteristic peaks for the benzodioxepine (δ 4.2–4.5 ppm for methylene protons) and benzothiazole (δ 7.8–8.2 ppm for aromatic protons) moieties.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]) and fragmentation patterns consistent with the proposed structure .
- X-ray Crystallography : Resolves dihedral angles and steric interactions, critical for understanding conformational stability .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
Discrepancies in NMR or MS data may arise from:
- Tautomerism : Dynamic equilibrium between keto-enol forms in solution (common in heterocyclic systems). Use variable-temperature NMR to observe shifts in proton environments.
- Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts from incomplete coupling reactions. Employ 2D NMR (COSY, HSQC) to isolate signals .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths and angles, resolving ambiguities from spectral data alone .
Q. What experimental approaches optimize yield in large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% via enhanced thermal efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while toluene minimizes side reactions in cyclization steps.
- Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity for benzothiazole coupling .
Q. How can biological target identification be systematically approached for this compound?
- In Silico Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to predict binding affinities. Benzothiazole derivatives often target orexin receptors (OX1R/OX2R) .
- Biochemical Assays : Competitive binding assays (e.g., fluorescence polarization) validate interactions with predicted targets.
- Proteomics : SILAC-based profiling identifies downstream protein expression changes post-treatment, linking mechanism to cellular pathways .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Quality Control Metrics : Enforce strict thresholds for purity (≥98% by HPLC) and residual solvent levels (ICH guidelines).
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life and storage protocols.
- Bioassay Standardization : Use internal reference compounds (e.g., positive controls for enzyme inhibition) to normalize activity data across batches .
Methodological Considerations
Q. How are intermolecular interactions analyzed to predict crystallographic stability?
- Hirshfeld Surface Analysis : Quantifies close contacts (e.g., C–H···O, N–H···N) contributing to lattice energy. For benzodioxepine derivatives, π-π stacking (3.5–4.0 Å) and hydrogen bonding (2.8–3.2 Å) dominate .
- PIXEL Calculations : Partition Coulomb, polarization, and dispersion energies to identify dominant forces in crystal packing .
Q. What in vitro assays are suitable for evaluating metabolic stability?
- Microsomal Incubations : Assess hepatic clearance using rat or human liver microsomes. Monitor parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4/BDMFC) quantify IC values for cytochrome P450 isoforms .
Data Contradiction Analysis
Q. How to address discrepancies between in silico predictions and experimental bioactivity?
- Conformational Sampling : MD simulations (e.g., 100 ns trajectories) account for flexible loops in target proteins that static docking misses.
- Off-Target Profiling : Broad-spectrum kinase assays (e.g., KinomeScan) identify unintended interactions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
